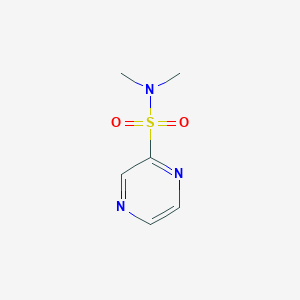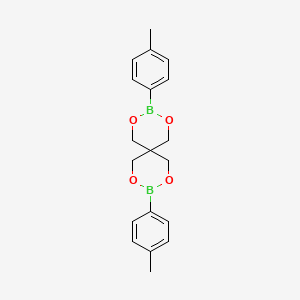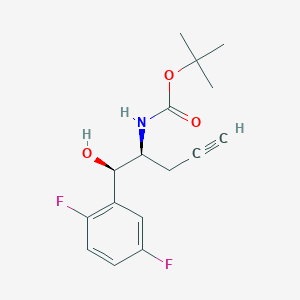
2,3-Dibromo-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-4-methylphenol is an organic compound belonging to the class of bromophenols It consists of a benzene ring substituted with two bromine atoms and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-methylphenol typically involves the bromination of 4-methylphenol (p-cresol). One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in an aqueous medium. The reaction is carried out under mild conditions, often at room temperature, to achieve selective bromination .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous bromination processes. For instance, p-cresol is reacted with bromine in the presence of a solvent like chloroform, under controlled temperature conditions. The reaction mixture is then separated to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 2,3-Dibromo-4-methylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms in the compound can participate in further electrophilic substitution reactions, leading to the formation of polybrominated derivatives.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert it back to the phenol form.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in aqueous medium.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Polybrominated Phenols: Further bromination can lead to compounds like 2,3,5-tribromo-4-methylphenol.
Quinones: Oxidation can produce compounds like 2,3-dibromo-4-methylquinone.
科学的研究の応用
2,3-Dibromo-4-methylphenol has several applications in scientific research:
作用機序
The mechanism of action of 2,3-Dibromo-4-methylphenol involves its interaction with biological molecules through its bromine atoms and phenolic group. The bromine atoms can form halogen bonds with amino acids in proteins, affecting their structure and function. The phenolic group can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways .
類似化合物との比較
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Comparison: 2,3-Dibromo-4-methylphenol is unique due to the specific positioning of its bromine atoms and methyl group, which influences its reactivity and interaction with other molecules. Compared to other dibromophenols, it may exhibit different chemical and biological properties, making it suitable for specific applications .
特性
CAS番号 |
344248-97-1 |
|---|---|
分子式 |
C7H6Br2O |
分子量 |
265.93 g/mol |
IUPAC名 |
2,3-dibromo-4-methylphenol |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3 |
InChIキー |
LYMCGVGJHYEOMC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)

![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol](/img/structure/B13980697.png)



![2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13980720.png)




